molecular formula C24H26N2O2 B11517841 1,3-Di(piperidin-1-yl)anthracene-9,10-dione

1,3-Di(piperidin-1-yl)anthracene-9,10-dione

Cat. No.: B11517841
M. Wt: 374.5 g/mol
InChI Key: BNWAGKVHAHOOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(piperidin-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two piperidine groups attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic electronics, photochemistry, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(piperidin-1-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where anthracene-9,10-dione is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(piperidin-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroanthracene derivatives .

Scientific Research Applications

1,3-Di(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Di(piperidin-1-yl)anthracene-9,10-dione in biological systems is not fully understood. it is believed to interact with cellular proteins and DNA, potentially inhibiting key enzymes and pathways involved in cell proliferation. This interaction can lead to apoptosis or programmed cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(piperidin-1-yl)anthracene-9,10-dione is unique due to the presence of two piperidine groups, which can significantly alter its chemical and physical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific photophysical characteristics .

Properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)anthracene-9,10-dione

InChI

InChI=1S/C24H26N2O2/c27-23-18-9-3-4-10-19(18)24(28)22-20(23)15-17(25-11-5-1-6-12-25)16-21(22)26-13-7-2-8-14-26/h3-4,9-10,15-16H,1-2,5-8,11-14H2

InChI Key

BNWAGKVHAHOOLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.